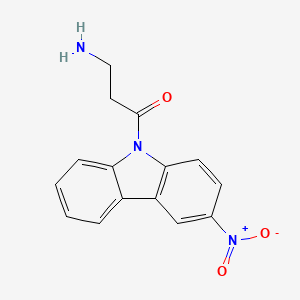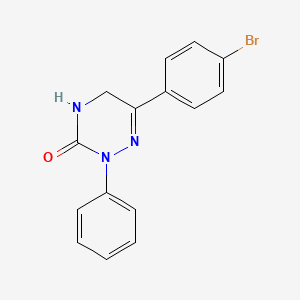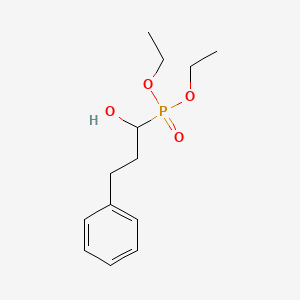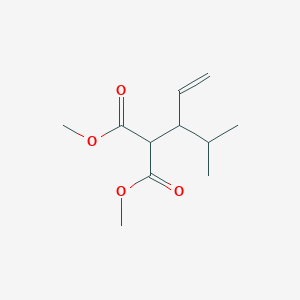
Dimethyl (4-methylpent-1-en-3-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is an organic compound with a complex structure that includes both ester and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-methylpent-1-en-3-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate malonic ester, which is then further reacted with 4-methylpent-1-en-3-ol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Dimethyl (4-methylpent-1-en-3-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, Grignard reagents
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
科学的研究の応用
Dimethyl (4-methylpent-1-en-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.
作用機序
The mechanism of action of Dimethyl (4-methylpent-1-en-3-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the alkene group.
Diethyl malonate: Similar to Dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A more complex compound with additional functional groups and potential biological activity.
Uniqueness
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is unique due to the presence of both ester and alkene functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and other applications.
特性
CAS番号 |
87802-96-8 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC名 |
dimethyl 2-(4-methylpent-1-en-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-6-8(7(2)3)9(10(12)14-4)11(13)15-5/h6-9H,1H2,2-5H3 |
InChIキー |
VVTRDOQIOTVTDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=C)C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

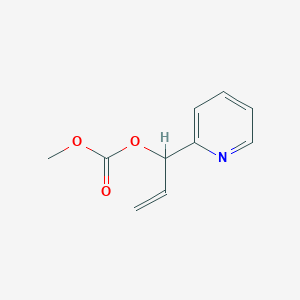
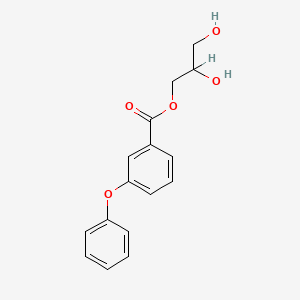
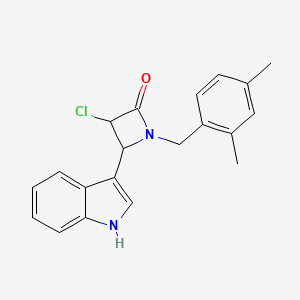


![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14408646.png)
